
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-diethoxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-diethoxypropanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-diethoxypropanoic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often require the use of organic solvents, such as dichloromethane or dimethylformamide, and catalysts like N,N’-diisopropylcarbodiimide (DIC) or N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-diethoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., tetrahydrofuran, ethanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures, ranging from -78°C for cryogenic reactions to reflux conditions for high-temperature reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-diethoxypropanoic acid is widely used in peptide synthesis as a protecting group for amino acids. Its stability and ease of removal make it an ideal choice for solid-phase peptide synthesis .
Biology
In biological research, this compound can be used to study protein-protein interactions and enzyme mechanisms. Its ability to form stable peptide bonds allows for the creation of peptide libraries for screening purposes .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as enzyme inhibitors or drug delivery agents. The Fmoc group can be used to modify peptides for improved stability and bioavailability .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .
Mécanisme D'action
The mechanism of action of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-diethoxypropanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be selectively removed under mild conditions using bases like piperidine. This allows for the sequential addition of amino acids to form peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((diphenyl(p-tolyl)methyl)amino)hexanoic acid: Another Fmoc-protected amino acid derivative used in peptide synthesis.
Fmoc-D-N-Me-Nva-OH: A similar compound with a different amino acid backbone, used for similar purposes in peptide synthesis.
Uniqueness
What sets ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-diethoxypropanoic acid apart is its specific structural features, which provide unique reactivity and stability. The presence of the diethoxypropanoic acid moiety offers additional functionalization possibilities, making it a versatile building block in synthetic chemistry .
Propriétés
Formule moléculaire |
C22H25NO6 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
(2R)-3,3-diethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H25NO6/c1-3-27-21(28-4-2)19(20(24)25)23-22(26)29-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19,21H,3-4,13H2,1-2H3,(H,23,26)(H,24,25)/t19-/m0/s1 |
Clé InChI |
BULDDHWREGWYKA-IBGZPJMESA-N |
SMILES isomérique |
CCOC([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC |
SMILES canonique |
CCOC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


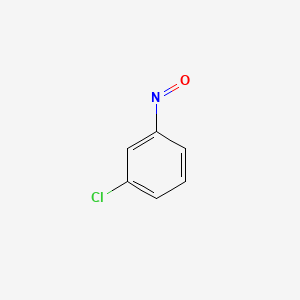

![(1R,3R,4R,7R,9S,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol](/img/structure/B14749727.png)
![Naphtho[1,2-c]thiophene](/img/structure/B14749731.png)
![3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B14749735.png)

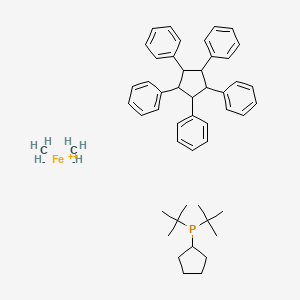
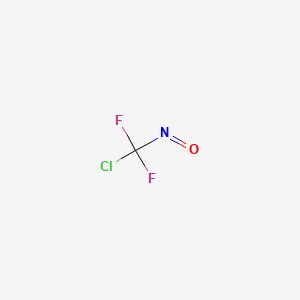
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14749782.png)
![N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide](/img/structure/B14749787.png)
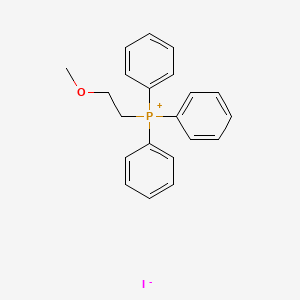
![hexyl [(E)-amino(4-aminophenyl)methylidene]carbamate](/img/structure/B14749808.png)
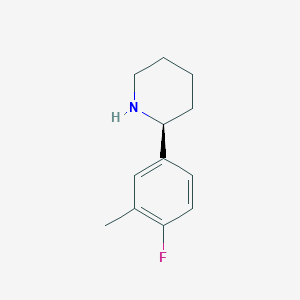
![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)
